



An In-depth Technical Guide to DM1-SMe: **Chemical Structure, Properties, and Applications**

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Compound of Interest		
Compound Name:	DM1-SMe	
Cat. No.:	B10776165	Get Quote

This technical guide provides a comprehensive overview of **DM1-SMe**, a potent maytansinoid derivative pivotal in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and experimental applications.

Chemical Identity and Physicochemical Properties of DM1-SMe

DM1-SMe is a synthetic derivative of maytansine, an ansa macrolide that inhibits tubulin polymerization.[1] The "SMe" designation refers to the thiomethane group that caps the sulfhydryl group of the DM1 payload, creating a mixed disulfide.[2] This modification is crucial for its subsequent conjugation to monoclonal antibodies. **DM1-SMe** is also referred to as N2'deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine.[2][3]

The key chemical and physical properties of **DM1-SMe** are summarized in the table below.



Property	Value	References
CAS Number	138148-68-2	[2][3][4]
Molecular Formula	C36H50CIN3O10S2	[2][3][5]
Molecular Weight	784.38 g/mol	[2][4][5]
Appearance	Off-white to light yellow solid	[4]
Solubility	DMSO: 100 mg/mL (127.49 mM) DMF: 16 mg/mL	[3][4]
Storage Conditions	Short term (days to weeks): 0 - 4°C Long term (months to years): -20°C In solvent: -80°C (6 months), -20°C (1 month), protect from light	[2][4]

Biological Activity and Mechanism of Action

DM1-SMe functions as a highly potent microtubule inhibitor, a mechanism it shares with its parent compound, maytansine.[2][6] However, **DM1-SMe** is approximately 3 to 10 times more potent than maytansine.[7] Its primary function is to suppress microtubule dynamics, which is essential for mitotic spindle formation and cell division.[1]

The molecular mechanism involves **DM1-SMe** binding to the tips of microtubules.[1] This binding inhibits both the growth and shortening phases of the microtubules, effectively "poisoning" them and suppressing their dynamic instability.[1] This disruption of microtubule function leads to cell cycle arrest in the G2-M phase and subsequent induction of apoptosis (programmed cell death).[8]

The high cytotoxicity of **DM1-SMe** makes it a powerful agent against cancer cells, with activity observed at nanomolar concentrations.[4]

In Vitro Cytotoxicity

DM1-SMe has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to



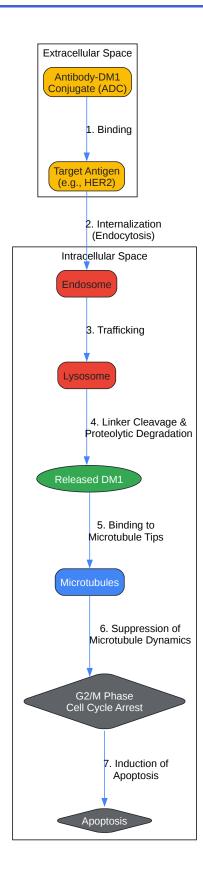
picomolar range.

Cell Line Panel	IC50 Range	Reference
Pediatric Preclinical Testing Program (PPTP)	0.002 to >3 nM	[3]
Panel of Human Tumor Cell Lines	0.003 to 0.01 nM	[7]

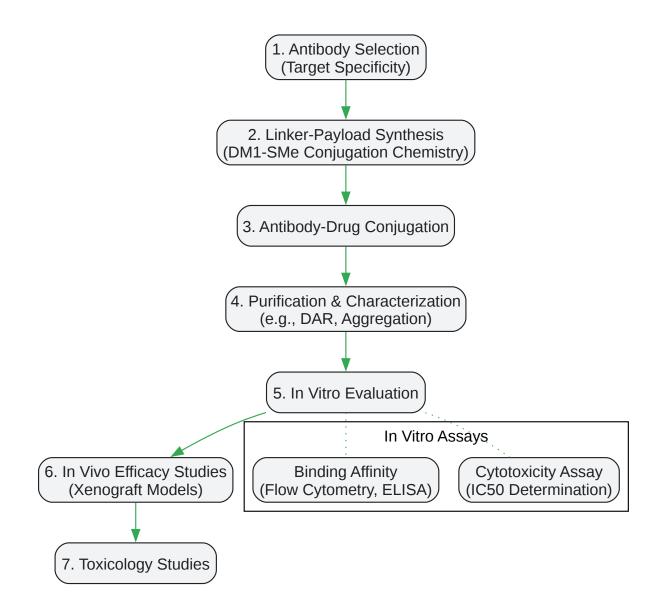
Signaling Pathway of DM1-SMe in Antibody-Drug Conjugates

When utilized as a payload in an ADC, **DM1-SMe** is delivered specifically to antigen-expressing cancer cells. The following diagram illustrates the intracellular pathway leading to its cytotoxic effect.









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